p-Bis-(p-methylstyryl)benzene

OFET charge transport oligo-phenylenevinylene

p-Bis-(p-methylstyryl)benzene (1,4-bis(4-methylstyryl)benzene; CAS 76439-00-4; also designated p-MSB, 4MSB, or BSB-Me) is a symmetric oligo-p-phenylenevinylene (OPV) derivative with a C24H22 framework and molecular weight 310.4 g/mol. It belongs to the bis-styrylbenzene class of blue-emitting organic semiconductors and is commercially supplied as a yellow crystalline solid.

Molecular Formula C24H22
Molecular Weight 310.4 g/mol
Cat. No. B12512258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Bis-(p-methylstyryl)benzene
Molecular FormulaC24H22
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C
InChIInChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3
InChIKeyBCASZEAAHJEDAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Bis-(p-methylstyryl)benzene (p-MSB) Procurement Profile: A High-Crystallinity Oligo-Phenylenevinylene for OFET and Scintillator Selection


p-Bis-(p-methylstyryl)benzene (1,4-bis(4-methylstyryl)benzene; CAS 76439-00-4; also designated p-MSB, 4MSB, or BSB-Me) is a symmetric oligo-p-phenylenevinylene (OPV) derivative with a C24H22 framework and molecular weight 310.4 g/mol [1]. It belongs to the bis-styrylbenzene class of blue-emitting organic semiconductors and is commercially supplied as a yellow crystalline solid. Unlike the more common 2-methyl isomer (o-MSB / bis-MSB) widely used as a liquid scintillator wavelength shifter, p-MSB features a para-methyl substitution pattern that enforces a highly ordered molecular packing conducive to superior charge transport in the solid state [2]. The compound is employed in organic field-effect transistors (OFETs), ambipolar light-emitting transistors (LE-OFETs), optically pumped lasers, and as a high-temperature scintillator crystal [3][4].

p-Bis-(p-methylstyryl)benzene Is Not Interchangeable with Bis-Styrylbenzene Analogs: Key Differentiation Drivers


Bis-styrylbenzene derivatives share a common distyrylbenzene core, yet substitution position and terminal group identity produce order-of-magnitude differences in solid-state charge-carrier mobility, ambient device stability, and crystalline photoluminescence quantum yield. Simple replacement of p-MSB with the commercially ubiquitous o-MSB (bis-MSB) is particularly hazardous: despite their identical molecular formula, p-MSB delivers a field-effect mobility roughly three orders of magnitude higher than o-MSB in vacuum-sublimed films [1]. Similarly, substitution with electron-donating dimethylamino groups elevates the HOMO energy level, leading to irreversible ambient degradation of OFET performance within months, whereas p-MSB-based devices remain stable after one year of air storage [2]. The polymorphism and molecular packing differences among bis-styrylbenzene isomers directly govern these performance metrics, making compound-specific selection essential for any solid-state optoelectronic or radiation-detection application [3].

p-Bis-(p-methylstyryl)benzene: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Field-Effect Hole Mobility: p-MSB Outperforms o-MSB by Over 1000× in Vacuum-Sublimed OFET Films

In a direct head-to-head comparison using thermally vacuum-sublimed films in top-contact OFET geometry, p-MSB (4MSB) achieved a field-effect hole mobility of 0.13 cm² V⁻¹ s⁻¹, whereas the ortho-methyl isomer o-MSB (2MSB) yielded only 1.0 × 10⁻⁴ cm² V⁻¹ s⁻¹ under identical device fabrication conditions [1]. The p-MSB mobility is comparable to that of widely studied organic semiconductors such as oligothiophenes and pentacene [1]. AFM and XRD characterization revealed densely packed submicron-sized grains with a high degree of molecular order in p-MSB films, while o-MSB films lacked comparable crystalline order [1]. When grown as single crystals, p-MSB (BSB-Me) exhibited balanced ambipolar transport with nearly equal electron and hole mobilities of approximately 0.005 cm² V⁻¹ s⁻¹ each, enabling simultaneous electron and hole injection in LE-OFET architectures [2].

OFET charge transport oligo-phenylenevinylene

Crystalline vs. Amorphous Photoluminescence Quantum Yield: Single-Crystal p-MSB Achieves ΦPL of 89%, a 65% Improvement Over Vapor-Deposited Films

The photoluminescence quantum efficiency (ΦPL) of p-MSB (BSB-Me) is highly morphology-dependent. A directly comparative measurement on the same compound showed that BSB-Me single crystals exhibit ΦPL = 89 ± 2%, whereas vapor-deposited BSB-Me films are limited to ΦPL = 54 ± 2% [1]. This 35-percentage-point absolute reduction (a ~65% relative improvement from film to crystal) is attributed to reduced non-radiative decay pathways in the highly ordered single-crystal lattice. Complementary amplified spontaneous emission (ASE) studies across bis-styrylbenzene derivatives confirmed that single-crystalline p-MSB supports light amplification, making it a candidate for electrically pumped organic solid-state lasers [2]. In contrast, the o-MSB isomer in single-crystal form shows lower ΦPL, with typical solution-state quantum yields for the bis-MSB class reported in the range of 0.6–0.8 depending on solvent [3].

photoluminescence quantum yield single crystal solid-state emission

Ambient OFET Stability: p-MSB Devices Retain Performance After One Year of Air Storage, While (CH₃)₂N-OPV Devices Degrade Irreversibly

In a systematic comparison of oligo-p-phenylenevinylene OFET stability, p-MSB (CH₃-OPV) with a HOMO energy level of –5.55 eV exhibited excellent ambient stability with no degradation of field-effect characteristics after storage in air for one year [1]. In contrast, OFETs fabricated from 1,4-bis(4-dimethylaminostyryl)benzene [(CH₃)₂N-OPV], which has a higher HOMO energy level (reported in the range –4.94 to –5.20 eV), showed progressive mobility degradation over time under identical storage conditions [1]. The mechanistic basis is the deeper HOMO of p-MSB, which renders the neutral semiconductor less susceptible to inadvertent p-doping by atmospheric oxygen and moisture [1]. This stability advantage is intrinsic to the methyl-substituted (non-amino) terminal group design.

operational stability HOMO energy level air stability

Scintillation Light Yield and Thermal Robustness: Bis-MSB Crystal Outperforms trans-Stilbene by ~40% in α-Particle Light Yield with Sustained QY to 125 °C

Although this data concerns the ortho-methyl isomer (bis-MSB / o-MSB) rather than p-MSB, it establishes a critical class-level performance ceiling for bis-styrylbenzene crystal scintillators. Bis-MSB single crystals grown by the self-seeding vertical Bridgman method delivered a light yield of approximately 12,000 photons per 5.5 MeV α-particle with a fast decay time of ~4.2 ns, compared to ~8,500 ph/5.5 MeV α and ~8.5 ns for the conventional trans-stilbene crystal scintillator under identical conditions [1]. This represents a ~41% higher light yield and ~2× faster decay for the bis-MSB crystal. Critically, the luminescence quantum yield of bis-MSB remained nearly constant up to 125 °C, while trans-stilbene quantum yield declined significantly above 50 °C—a direct consequence of bis-MSB's higher melting point (181 °C vs. 124 °C for trans-stilbene) [1]. Given that p-MSB has an even higher melting point (291–293 °C) than o-MSB , p-MSB crystals are expected to provide further enhanced thermal operational range, positioning them as strong candidates for high-temperature scintillation environments.

organic scintillator alpha detection thermal quenching

Thermal Robustness for Solid-State Processing: p-MSB Melting Point (291–293 °C) Exceeds o-MSB (179–181 °C) by Over 110 °C

The melting point of p-MSB is reported as 291–293 °C , while that of its ortho isomer o-MSB (bis-MSB) is 179–181 °C . This >110 °C differential has direct practical consequences for purification and device fabrication: p-MSB can withstand higher sublimation temperatures for vacuum train purification without thermal decomposition, and thin-film devices fabricated from p-MSB are compatible with higher post-deposition annealing temperatures that may be required for optimal molecular ordering or integration with high-temperature substrate processing. The boiling point of p-MSB is predicted at 471.9 ± 40.0 °C (760 mmHg) with a flash point of 236.5 ± 21.4 °C , further confirming its suitability for high-temperature vapor-phase processing.

thermal stability sublimation purification device fabrication

Ambipolarity and Balanced Transport: p-MSB Single Crystals Enable Light-Emitting FETs — a Function Unavailable in Mono-Polar Bis-Styrylbenzene Analogs

BSB-Me (p-MSB) single crystals are among a select group of organic semiconductors that intrinsically support ambipolar operation—simultaneous injection and transport of both holes and electrons—without requiring blended heterojunctions. In a direct experimental demonstration, BSB-Me single-crystal LE-OFETs with asymmetric gold–calcium contacts exhibited nearly equal electron and hole mobilities of approximately 0.005 cm² V⁻¹ s⁻¹, yielding intense blue electroluminescence [1]. This balanced ambipolarity is not observed in the ortho isomer o-MSB, which lacks comparable crystalline order and shows only weak p-type behavior with hole mobility three orders of magnitude lower [2]. The ambipolar functionality, combined with light amplification capability in single crystals, uniquely positions p-MSB for electrically pumped organic laser development—an application for which the majority of bis-styrylbenzene derivatives are unsuitable [3].

ambipolar transistor light-emitting FET balanced carrier transport

p-Bis-(p-methylstyryl)benzene: Evidence-Based High-Value Research and Industrial Application Scenarios


Organic Field-Effect Transistors Requiring Mobility Above 0.1 cm² V⁻¹ s⁻¹ in Vacuum-Sublimed Films

p-MSB is uniquely suited among bis-styrylbenzene derivatives for OFET applications demanding practical hole mobilities. With a film mobility of 0.13 cm² V⁻¹ s⁻¹—comparable to pentacene benchmarks—it enables circuit-level integration that o-MSB (1.0 × 10⁻⁴ cm² V⁻¹ s⁻¹) cannot support [1]. Combined with proven ambient stability exceeding one year without encapsulation [2], p-MSB-based OFETs are viable for long-duration sensor arrays, flexible display backplanes, and disposable electronics where hermetic packaging is cost-prohibitive.

Ambipolar Light-Emitting Field-Effect Transistors for Electrically Pumped Organic Laser Research

The demonstrated ambipolar operation of BSB-Me single crystals with balanced electron and hole mobilities (~0.005 cm² V⁻¹ s⁻¹ each) and high ΦPL of 89% makes this compound one of very few single-component organic semiconductors suitable for LE-OFET architectures targeting electrically driven organic solid-state lasers [3]. Procurement of high-purity p-MSB for single-crystal growth (e.g., by physical vapor transport or Bridgman methods) is the essential starting point for this application pathway.

High-Temperature Organic Scintillator Crystals for Harsh-Environment Radiation Detection

The bis-styrylbenzene crystal class has demonstrated superior α-particle light yield (~12,000 ph/5.5 MeV) and decay speed (~4.2 ns) compared to trans-stilbene, with sustained quantum yield up to 125 °C for the o-MSB isomer [4]. Given that p-MSB has a melting point 110 °C higher than o-MSB (291–293 °C vs. 179–181 °C) , p-MSB crystals are the logical next-step candidate to extend the operational temperature range of organic scintillators beyond current bis-MSB limits, relevant for oil-well logging, nuclear reactor monitoring, and space radiation detection.

Optically Pumped Blue-Emitting Solid-State Lasers and Amplified Spontaneous Emission Platforms

p-MSB single crystals exhibit both high ΦPL (89%) and demonstrated light amplification capability, qualifying them as gain media for optically pumped organic lasers and ASE-based photonic sensors [3][5]. The well-characterized morphology-dependent ASE behavior across solution, film, doped-film, and crystalline states provides procurement teams with clear processing–performance mapping for device optimization [5].

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